molecular formula C17H16N2OS B2396002 (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone CAS No. 2176338-43-3

(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2396002
CAS No.: 2176338-43-3
M. Wt: 296.39
InChI Key: UMVHIOZDGFNFFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone is a complex organic compound that features an indole ring, a thiophene ring, and a pyrrolidine ring. The indole ring is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The thiophene ring is a five-membered ring containing sulfur, and the pyrrolidine ring is a saturated five-membered ring containing nitrogen. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Future Directions

Indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . Therefore, the future directions for “(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone” could involve further exploration of its biological activities and potential therapeutic applications.

Mechanism of Action

Target of Action

The compound, 2-[3-(thiophen-3-yl)pyrrolidine-1-carbonyl]-1H-indole, is a complex molecule that likely interacts with multiple targetsBoth indole and thiophene moieties are known to interact with a variety of biological targets . Indole derivatives have been found to bind with high affinity to multiple receptors , and thiophene derivatives exhibit a broad range of pharmacological properties .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities . Similarly, thiophene derivatives have shown anticancer, anti-inflammatory, and antimicrobial properties . The specific interactions of this compound with its targets would depend on the precise nature of these targets and the compound’s chemical structure.

Biochemical Pathways

Given the broad biological activities of indole and thiophene derivatives , it is likely that this compound could influence multiple pathways. These could potentially include pathways involved in inflammation, viral replication, cancer cell proliferation, and microbial growth, among others.

Result of Action

The molecular and cellular effects of this compound’s action would depend on its specific targets and mode of action. Given the biological activities associated with indole and thiophene derivatives , potential effects could include the inhibition of inflammatory responses, the prevention of viral replication, the induction of cancer cell death, and the inhibition of microbial growth.

Preparation Methods

The synthesis of (1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole derivative, followed by the introduction of the thiophene and pyrrolidine moieties. The reaction conditions often involve the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve optimization of these reactions to increase yield and purity, as well as the use of continuous flow reactors to enhance efficiency.

Chemical Reactions Analysis

(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: Electrophilic substitution reactions can occur on the indole and thiophene rings, using reagents like halogens or sulfonyl chlorides, leading to the formation of substituted derivatives.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.

Scientific Research Applications

(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: The compound is used in the development of new materials, such as organic semiconductors and polymers, due to its unique electronic properties.

Comparison with Similar Compounds

(1H-indol-2-yl)(3-(thiophen-3-yl)pyrrolidin-1-yl)methanone can be compared with other similar compounds, such as:

    Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol, which also contain the indole ring, but differ in their biological activities and applications.

    Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and 2,5-dimethylthiophene, which contain the thiophene ring and have different chemical and biological properties.

    Pyrrolidine Derivatives: Compounds like pyrrolidine-2-carboxylic acid and 1-methylpyrrolidine, which contain the pyrrolidine ring and are used in various chemical and pharmaceutical applications.

The uniqueness of this compound lies in its combination of these three distinct rings, which imparts unique chemical and biological properties that are not observed in simpler derivatives.

Properties

IUPAC Name

1H-indol-2-yl-(3-thiophen-3-ylpyrrolidin-1-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2OS/c20-17(16-9-12-3-1-2-4-15(12)18-16)19-7-5-13(10-19)14-6-8-21-11-14/h1-4,6,8-9,11,13,18H,5,7,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVHIOZDGFNFFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CSC=C2)C(=O)C3=CC4=CC=CC=C4N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.